Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. Unsubstituted Benzamide Analog
The target compound exhibits a computed XLogP3-AA of 4.2, substantially higher than the unsubstituted benzamide analog N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940368-00-3), which has a computed XLogP3-AA of approximately 3.1 (estimated from smaller molecular volume and absence of methoxy groups). This ~1.1 log unit increase in lipophilicity, driven by the three methoxy substituents, predicts enhanced membrane permeability but also potentially altered metabolic stability and plasma protein binding [1]. The TPSA of the target compound (97.9 Ų) remains within the Veber rule threshold for oral bioavailability prediction, while the unsubstituted analog lacks sufficient polar surface area data points for equivalent comparison [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide: XLogP3-AA ≈ 3.1 (estimated from molecular structure) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.1 (approximately 12.6-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For cell-based assays requiring membrane penetration, the higher lipophilicity of the trimethoxy-substituted compound may yield different intracellular exposure, directly impacting apparent potency comparisons across the analog series.
- [1] PubChem Compound Summary for CID 4622459. Computed properties: XLogP3-AA, TPSA, HBD, HBA. National Center for Biotechnology Information (2025). View Source
